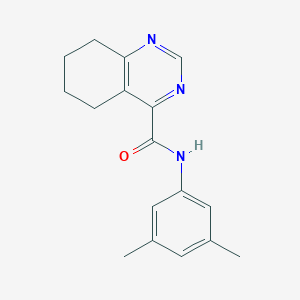

N-(3,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Description

N-(3,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic compound featuring a bicyclic tetrahydroquinazoline core linked to a 3,5-dimethylphenyl substituent via a carboxamide group. The 3,5-dimethylphenyl group is a critical structural motif known to enhance lipophilicity and electron-withdrawing properties, which are pivotal for interactions with biological targets such as photosystem II (PSII) in chloroplasts .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-11-7-12(2)9-13(8-11)20-17(21)16-14-5-3-4-6-15(14)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOLMDGTRGOUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=NC=NC3=C2CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 204.268 g/mol

- CAS Number : 53400-70-7

- LogP : 2.396

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

This compound has been studied for its ability to modulate various biological pathways:

- Inhibition of Ras Proteins : The compound has shown potential in inhibiting Ras proteins, which are critical in cell signaling pathways associated with cancer progression. This inhibition may lead to reduced proliferation of cancer cells .

- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. This could have implications for treating inflammatory diseases .

Biological Activity Data

Case Studies and Research Findings

-

Antitumor Efficacy :

A study demonstrated that this compound significantly inhibited the growth of tumor cells in vitro by targeting the Ras signaling pathway. The results indicated a dose-dependent response with IC values indicating effective concentration ranges for therapeutic applications . -

Inflammation Models :

In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers. These findings suggest its potential use in conditions such as rheumatoid arthritis or other inflammatory disorders . -

Fungal Inhibition Studies :

Research involving various fungal strains revealed that the compound exhibited moderate antifungal activity. It was particularly effective against Candida species, indicating its potential as a lead compound for antifungal drug development .

Comparison with Similar Compounds

Key Findings:

- PET Inhibition : In N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the 3,5-dimethylphenyl substituent confers potent PET-inhibiting activity (IC50 ~10 µM), comparable to derivatives with electron-withdrawing groups like 3,5-difluorophenyl . This suggests that meta-substituted dimethyl groups balance lipophilicity and electronic effects optimally for PSII targeting.

- Structure-Activity Relationship (SAR) : The position of substituents (meta vs. ortho/para) significantly impacts activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits reduced activity compared to its 3,5-dimethyl analog, highlighting the importance of symmetrical meta-substitution .

Table 1: Comparison of Substituent Effects on PET Inhibition

Implications for Target Compound: While the tetrahydroquinazoline core differs from naphthalene-based analogs, the 3,5-dimethylphenyl group likely enhances lipophilicity and target binding.

Solid-State Properties and Crystallography

Key Findings:

- Crystal Packing: In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, the asymmetric unit contains two molecules, unlike mono-substituted analogs, due to steric and electronic effects of the 3,5-dimethyl group .

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro or chloro substituents in meta positions induce greater distortions in crystal lattices compared to methyl groups, which are electron-donating .

Implications for Target Compound : The 3,5-dimethylphenyl group in the tetrahydroquinazoline derivative may promote distinct crystallographic behavior, impacting its physicochemical stability. However, the tetrahydroquinazoline core’s rigidity could mitigate steric clashes observed in flexible trichloro-acetamide analogs .

Carboxamide Functional Group in Pharmaceutical Contexts

While focuses on carboxamide impurities in pharmaceuticals like bupivacaine, the data underscore the importance of rigorous characterization for carboxamide-containing compounds. For instance, impurities such as N-(2,6-dimethylphenyl)pyridine-carboxamide highlight the need for precise synthetic control to avoid byproducts that could compromise efficacy or safety .

Implications for Target Compound : The carboxamide linkage in this compound must be synthesized and purified under controlled conditions to minimize analogous impurities, ensuring pharmacological integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.